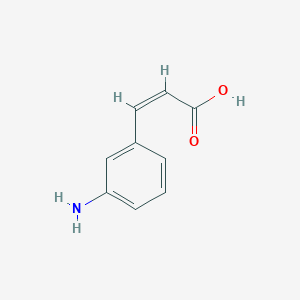

(Z)-3-(3-aminophenyl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(3-Aminophenyl)prop-2-enoic acid is a compound that can be considered an analogue of certain neurotransmitters like GABA (gamma-aminobutyric acid). The presence of the amino group on the phenyl ring and the unsaturated carboxylic acid function suggests that this compound could interact with GABA receptors or be involved in similar biological pathways.

Synthesis Analysis

The synthesis of related compounds has been reported, such as the (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids, which are synthesized from 4-chloroacetophenone and are conformationally restricted analogues of baclofen, a known GABA analogue . Another related synthesis involves the preparation of tritiated E- and Z-4-aminobut-2-enoic acids from methyl 4-N-phthalimidobut-2-ynoate using catalytic hydrogenation with tritium gas . These methods could potentially be adapted for the synthesis of (Z)-3-(3-Aminophenyl)prop-2-enoic acid by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.

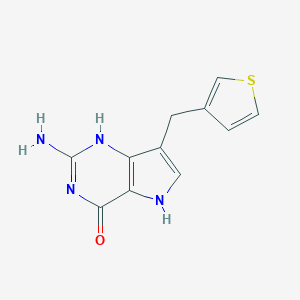

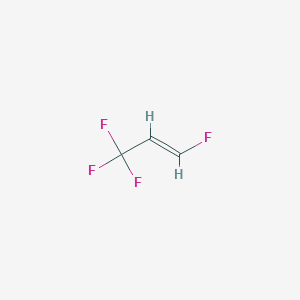

Molecular Structure Analysis

The molecular structure of (Z)-3-(3-Aminophenyl)prop-2-enoic acid is likely to be similar to that of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid, which has been confirmed to have a cis configuration . The amino group in the 3-position of the phenyl ring could influence the overall conformation of the molecule and its ability to form hydrogen bonds, potentially affecting its biological activity.

Chemical Reactions Analysis

While specific reactions of (Z)-3-(3-Aminophenyl)prop-2-enoic acid are not detailed in the provided papers, the structure suggests that it could undergo reactions typical of carboxylic acids and amines. For instance, it could form amides, esters, or undergo decarboxylation under certain conditions. The unsaturated bond also opens up possibilities for addition reactions or hydrogenation.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-3-(3-Aminophenyl)prop-2-enoic acid can be inferred from related compounds. For example, the crystal structure of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid shows that it forms a hydrogen-bonded dimer, suggesting that (Z)-3-(3-Aminophenyl)prop-2-enoic acid could also engage in hydrogen bonding due to the presence of both amino and carboxylic acid functional groups . This could affect its solubility, melting point, and other physical properties. The compound's ability to exist in different isomers (E/Z) could also influence its physical properties and biological activity.

Aplicaciones Científicas De Investigación

Bone Health and Osteoporosis Treatment

(Z)-3-(3-aminophenyl)prop-2-enoic acid, a component of Zoledronic acid (ZOL), has been utilized in the treatment of osteoporosis. Research indicates that ZOL significantly increases bone mineral density and reduces the incidence of osteoporotic fractures. Notably, it's been shown to influence bone material properties such as mineral/matrix ratio, lamellar organization, and mineral crystallinity, contributing to its anti-fracture efficacy. Moreover, ZOL's influence on bone turnover markers and its safety post-lumbar interbody fusion surgery have been studied, highlighting its multifaceted role in bone health (Gamsjaeger et al., 2011), (Dhillon & Lyseng-Williamson, 2008), (Dhillon, 2016), (Li et al., 2012).

Antimalarial Applications

Research on chalcone derivatives of (Z)-3-(3-aminophenyl)prop-2-enoic acid has revealed antiplasmodial activity. Specifically, the compound (E) – 1 – (4 – aminophenyl) – 3 – (2,3 – dimethoxyphenyl) prop – 2 – en – 1 – one has been studied for its capacity to inhibit Hemozoin formation and increase the number of Stomatocytes, offering a potential avenue for antimalarial treatment (Wijayanti et al., 2018).

Antioxidant Properties and Metabolic Regulation

(Z)-3-(3-aminophenyl)prop-2-enoic acid is structurally related to phenolic acids such as Chlorogenic Acid (CGA). CGA has been recognized for its wide range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. Furthermore, it plays a crucial role in modulating lipid metabolism and glucose, potentially offering therapeutic benefits for conditions like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

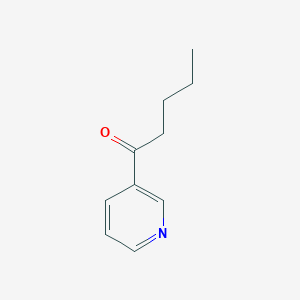

Anticancer Potential

Cinnamic acid derivatives, which are structurally related to (Z)-3-(3-aminophenyl)prop-2-enoic acid, have received significant attention for their anticancer properties. These derivatives demonstrate a variety of reactive sites offering multiple mechanisms for inhibiting cancer cell growth. A comprehensive review has highlighted the synthesis, biological evaluation, and anticancer efficacy of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, underscoring the potential of these compounds in anticancer research (De et al., 2011).

Propiedades

IUPAC Name |

(Z)-3-(3-aminophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXMJSYJCFTLJB-PLNGDYQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(3-Aminophenyl)acrylic acid | |

CAS RN |

1664-56-8 |

Source

|

| Record name | NSC31674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)